![molecular formula C22H20N2O2 B14652208 1,1'-([1,1'-Biisoquinoline]-2,2'(1H,1'H)-diyl)di(ethan-1-one) CAS No. 53545-45-2](/img/structure/B14652208.png)
1,1'-([1,1'-Biisoquinoline]-2,2'(1H,1'H)-diyl)di(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-([1,1’-Biisoquinoline]-2,2’(1H,1’H)-diyl)di(ethan-1-one) is an organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-([1,1’-Biisoquinoline]-2,2’(1H,1’H)-diyl)di(ethan-1-one) typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with ethanone precursors under acidic or basic conditions. The reaction may require catalysts such as Lewis acids to facilitate the formation of the biisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-([1,1’-Biisoquinoline]-2,2’(1H,1’H)-diyl)di(ethan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethanone groups can participate in nucleophilic substitution reactions, where nucleophiles replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted ethanone derivatives.
Aplicaciones Científicas De Investigación
1,1’-([1,1’-Biisoquinoline]-2,2’(1H,1’H)-diyl)di(ethan-1-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1,1’-([1,1’-Biisoquinoline]-2,2’(1H,1’H)-diyl)di(ethan-1-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biisoquinoline: A simpler derivative with similar core structure but lacking the ethanone groups.
2,2’-Biisoquinoline: Another derivative with different substitution patterns on the isoquinoline core.
1,1’-Biisoquinoline-4,4’-dione: A compound with additional carbonyl groups, leading to different reactivity and applications.
Uniqueness
1,1’-([1,1’-Biisoquinoline]-2,2’(1H,1’H)-diyl)di(ethan-1-one) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
53545-45-2 |
|---|---|
Fórmula molecular |
C22H20N2O2 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
1-[1-(2-acetyl-1H-isoquinolin-1-yl)-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C22H20N2O2/c1-15(25)23-13-11-17-7-3-5-9-19(17)21(23)22-20-10-6-4-8-18(20)12-14-24(22)16(2)26/h3-14,21-22H,1-2H3 |
Clave InChI |
CUVGSISUAFZDNL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=CC2=CC=CC=C2C1C3C4=CC=CC=C4C=CN3C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


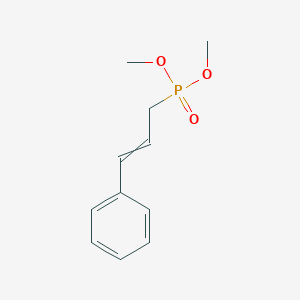



![5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran](/img/structure/B14652149.png)
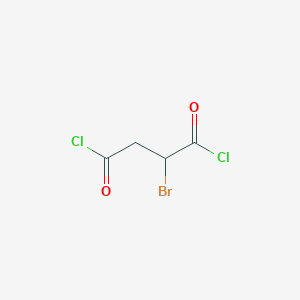
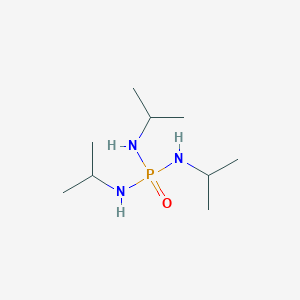
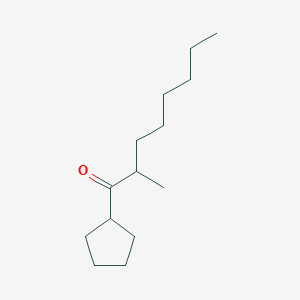
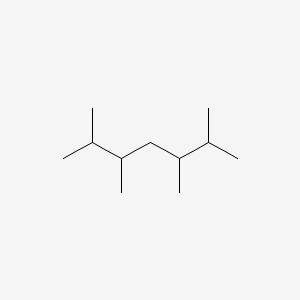
![1,1'-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene]](/img/structure/B14652175.png)
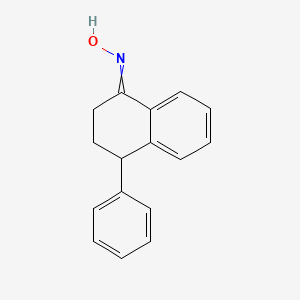
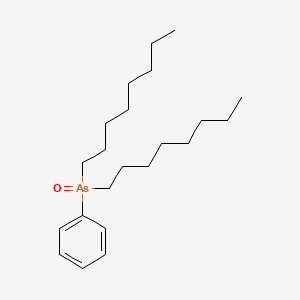

![4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane](/img/structure/B14652192.png)
